2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol

Lipophilicity LogP Medicinal Chemistry

This β-amino alcohol features a quaternary α-carbon that prevents racemization under strong-base conditions—unlike non-methylated analogs. The ortho-methoxy group enables tridentate metal chelation inaccessible to standard phenylalanine-derived amino alcohols. With XLogP3 of 1.3 and full Lipinski compliance, it is optimized for asymmetric catalysis, chiral ligand design, and biochemical buffering (HCl salt, CAS 2060033-48-7).

Molecular Formula C11H17NO2
Molecular Weight 195.26 g/mol
Cat. No. B13221107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol
Molecular FormulaC11H17NO2
Molecular Weight195.26 g/mol
Structural Identifiers
SMILESCC(CC1=CC=CC=C1OC)(CO)N
InChIInChI=1S/C11H17NO2/c1-11(12,8-13)7-9-5-3-4-6-10(9)14-2/h3-6,13H,7-8,12H2,1-2H3
InChIKeyDZAROKGDMCLNAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol: Structural and Physicochemical Baseline for Procurement


2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol (CAS 1184608-24-9; free base MW 195.26 g/mol) is a β-amino alcohol derivative featuring a quaternary α-carbon bearing both amino and hydroxymethyl groups adjacent to a 2-methoxybenzyl moiety . Its hydrochloride salt (CAS 2060033-48-7; MW 231.72 g/mol) is the primary commercially available form for research applications . The compound belongs to the class of 1,2-amino alcohols, which are widely employed as chiral auxiliaries and ligands in asymmetric synthesis due to their capacity for bidentate coordination to metal centers and hydrogen-bonding interactions [1]. Unlike its simpler phenylalanine-derived analogs, the 2-methoxyphenyl substitution introduces distinct electronic and steric properties that modulate both lipophilicity and coordination geometry potential.

Why Generic Substitution Fails: Critical Differentiation of 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol from In-Class Analogs


The 1,2-amino alcohol scaffold encompasses numerous commercially available building blocks that are not interchangeable without altering key reaction outcomes. Substitution of the 2-methoxyphenyl moiety with unsubstituted phenyl [1] eliminates the oxygen lone pair electron density that modulates both lipophilicity (LogP) and metal coordination geometry. Replacement with a 2-methylphenyl group [2] alters steric bulk without providing the hydrogen-bond acceptor capacity of the methoxy oxygen. Furthermore, conversion to a secondary amine analog (e.g., 2-((2-methoxybenzyl)amino)-2-methylpropan-1-ol) fundamentally changes the nitrogen hybridization and protonation state, which directly impacts its utility as a bidentate ligand in asymmetric catalysis. The quantitative evidence below establishes that the precise combination of the quaternary α-carbon, primary amine, and ortho-methoxyphenyl substitution confers computable property differences that justify compound-specific procurement.

Quantitative Differentiation Evidence: 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol vs. Closest Analogs


Increased Lipophilicity (XLogP3) Relative to Unsubstituted Phenyl Analog

The target compound exhibits a computed XLogP3 of 1.3, representing an increase of 0.5 log units compared to the unsubstituted phenyl analog 2-amino-2-methyl-3-phenylpropan-1-ol, which has a computed XLogP3 of 0.8 [1]. This quantified difference is directly attributable to the ortho-methoxy substitution on the aromatic ring, which increases hydrophobic surface area while introducing a hydrogen-bond acceptor site.

Lipophilicity LogP Medicinal Chemistry Blood-Brain Barrier Penetration

Enhanced Hydrogen-Bond Acceptor Capacity vs. Non-Methoxylated Analogs

The presence of the ortho-methoxy group increases the hydrogen-bond acceptor count from 2 to 3 relative to the unsubstituted phenyl analog [1] and to the 2-methylphenyl analog [2]. The target compound possesses three H-bond acceptors (amine nitrogen, hydroxyl oxygen, methoxy oxygen) versus two for both comparators. This additional acceptor site enables potential tridentate coordination geometries in metal complexes that are inaccessible to the simpler phenyl or tolyl analogs.

Hydrogen Bonding Coordination Chemistry Ligand Design Molecular Recognition

Increased Molecular Weight and Rotatable Bond Preservation vs. Secondary Amine Analog

The target compound (free base MW = 195.26 g/mol) maintains three rotatable bonds while offering a molecular weight increase of 30.03 g/mol (+18.2%) relative to the unsubstituted phenyl analog (MW = 165.23 g/mol) [1]. Compared to the secondary amine analog 2-((2-methoxybenzyl)amino)-2-methylpropan-1-ol (MW = 209.29 g/mol) , the target compound is 14.03 g/mol lighter (-6.7%) while preserving the primary amine functionality essential for certain derivatization pathways.

Molecular Weight Rotatable Bonds Physicochemical Properties Drug-likeness

Quaternary α-Carbon Confers Absence of α-Hydrogen Relative to Non-Methylated Amino Alcohols

The target compound features a fully substituted α-carbon bearing methyl, amino, hydroxymethyl, and 2-methoxybenzyl substituents . In contrast, the related chiral building block (2S)-2-amino-3-(2-methoxyphenyl)propan-1-ol possesses an α-hydrogen and thus a stereocenter that is susceptible to base- or enzyme-catalyzed racemization. The quaternary α-carbon in the target compound eliminates the possibility of α-deprotonation and subsequent racemization, providing enhanced configurational stability under reaction conditions where non-methylated analogs would lose stereochemical integrity.

Chiral Auxiliary Asymmetric Synthesis Stereochemical Stability Racemization

Optimal Application Scenarios for 2-Amino-3-(2-methoxyphenyl)-2-methylpropan-1-ol Based on Verified Differentiation


Development of Tridentate N,O,O-Ligands for Asymmetric Metal Catalysis

The compound's three hydrogen-bond acceptors (amine nitrogen, hydroxyl oxygen, methoxy oxygen) [1] enable tridentate coordination geometries that are inaccessible to simpler phenylalanine-derived amino alcohols possessing only two acceptor sites. This structural feature supports the design of novel chiral ligands for enantioselective transformations including aldol reactions and diethylzinc additions to aldehydes, where 1,2-amino alcohol-derived ligands are well-established [2]. The ortho-methoxy group provides an additional coordination handle for transition metals, potentially enhancing stereocontrol through more rigid chelate ring formation.

Fragment-Based Drug Discovery Requiring Moderate Lipophilicity (XLogP3 ~1.3) with Methoxy H-Bond Acceptor

With a computed XLogP3 of 1.3, this compound occupies a favorable lipophilicity window for lead-like fragments, balancing membrane permeability with aqueous solubility. The 0.5 log unit increase over the unsubstituted phenyl analog [1] provides a measurable shift in physicochemical space while maintaining compliance with Lipinski's Rule of Five. The ortho-methoxy group offers a site for potential metabolic derivatization or for engaging in specific hydrogen-bond interactions with biological targets, making this compound a distinct alternative to both the less lipophilic phenyl analog and the more hydrophobic 2-methylphenyl variant.

Stereochemically Stable Chiral Building Block for Multi-Step Syntheses Requiring Basic or Thermal Conditions

The quaternary α-carbon, fully substituted with methyl, amino, hydroxymethyl, and 2-methoxybenzyl groups, eliminates α-deprotonation pathways that cause racemization in secondary α-carbon amino alcohols [1]. This structural feature makes the compound particularly suitable for reaction sequences involving strong bases (e.g., LDA, NaH), elevated temperatures, or prolonged reaction times where configurational stability is paramount. Procurement of this specific compound rather than non-methylated analogs (e.g., (2S)-2-amino-3-(2-methoxyphenyl)propan-1-ol) mitigates the risk of enantiomeric erosion during extended synthetic campaigns.

Organic Buffer for pH-Sensitive Biological Assays (Hydrochloride Salt Form)

The hydrochloride salt form (CAS 2060033-48-7) has been documented for use as an organic buffer in biochemical applications [2]. The compound's primary amine functionality provides buffering capacity while its moderate lipophilicity (XLogP3 ~1.3 for free base) distinguishes it from more polar amino alcohol buffers. This property profile may offer advantages in assays where membrane-partitioning behavior or reduced interference with hydrophobic protein domains is desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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